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molecular formula C14H26N2O3 B1322295 tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate CAS No. 550371-60-3

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

Cat. No. B1322295
M. Wt: 270.37 g/mol
InChI Key: JXCIZISJGQOEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A 50 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.57 g, 3.33 mmol), 4-methylpiperidin-4-ol (0.46 g, 3.99 mmol) and 4 Å molecular sieves (3.34 g) in DCE (20 mL) The reaction mixture was stirred for 6 h at room temperature. Sodium triacetoxyborohydride (1.41 g, 6.66 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the solution was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0) to give 3-(4-Hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (0.49 g, 55%). 1H NMR (CDCl3, 400 MHz) δ 3.93 (dd, J=8.7, 7.17 Hz, 2H); 3.82 (dd, J=8.7, 5.5 Hz, 2H); 3.15-3.07 (m, 1H); 2.58-2.44 (m, 2H); 2.27 (td, J=11.0, 3.5 Hz, 2H); 1.77-1.54 (m, 4H); 1.42 (s, 9H); 1.26 (t, J=6.7 Hz, 3H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][C:14]1([OH:20])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([N:17]2[CH2:18][CH2:19][C:14]([OH:20])([CH3:13])[CH2:15][CH2:16]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)=O
Name
Quantity
0.46 g
Type
reactant
Smiles
CC1(CCNCC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18 h at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CCC(CC1)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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